molecular formula C18H28O4 B163831 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Cat. No.: B163831
M. Wt: 308.4 g/mol
InChI Key: OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
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Mechanism of Action

A1-Phytoprostane-I, also known as “8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid” or “Phytoprostane A1”, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants .

Target of Action

The primary targets of A1-Phytoprostane-I are the glutathione-S-transferase and phytoalexin biosynthesis . These targets play a crucial role in the plant’s defense mechanism against oxidative stress .

Mode of Action

A1-Phytoprostane-I interacts with its targets by inducing the expression of glutathione-S-transferase, a critical enzyme involved in detoxification processes . It also increases phytoalexin biosynthesis, which contributes to the plant’s ability to resist pathogen attack .

Biochemical Pathways

The compound affects the reactive oxygen species pathway . This pathway is initiated by the enhanced formation of free radicals, leading to the production of A1-Phytoprostane-I from α-linolenic acid . The compound then triggers the expression of several genes involved in primary and secondary metabolism in plants .

Pharmacokinetics

It is known that the compound is soluble in dmf and dmso, suggesting that it may have good bioavailability .

Result of Action

The action of A1-Phytoprostane-I results in the activation of defense genes and the accumulation of phytoalexins in plants . These changes enhance the plant’s resistance to oxidative stress and pathogen attack .

Action Environment

The action of A1-Phytoprostane-I can be influenced by environmental factors. For instance, the ecological system can promote the synthesis of the compound . Additionally, almonds from rain-fed trees have been found to have lower individual and total phytoprostane concentrations than those under irrigation .

Biochemical Analysis

Biochemical Properties

A1-Phytoprostane-I plays a significant role in biochemical reactions. It is known to induce the expression of glutathione-S-transferase, increase phytoalexin biosynthesis, and trigger the expression of several genes involved in primary and secondary metabolism in plants .

Cellular Effects

The effects of A1-Phytoprostane-I on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of A1-Phytoprostane-I involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of A1-Phytoprostane-I over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of A1-Phytoprostane-I vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

A1-Phytoprostane-I is involved in metabolic pathways that include interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

A1-Phytoprostane-I is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of A1-Phytoprostane-I and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042644
Record name Phytoprostane A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 2
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 3
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 4
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 5
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 6
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Customer
Q & A

Q1: What is the role of Phytoprostane A1 in plant defense against necrotrophic fungi?

A1: Phytoprostane A1 appears to play a role in enhancing resistance to necrotrophic fungi like Botrytis cinerea in Arabidopsis thaliana. This enhanced resistance is linked to the downregulation of the EXPA2 gene, which encodes an expansin-like protein involved in cell wall modification. This downregulation seems to be dependent on COI1, a key component of the jasmonate signaling pathway, suggesting a connection between Phytoprostane A1 and this crucial plant defense pathway [1].

Q2: How does Phytoprostane A1 influence the expression of WRKY33, a transcription factor involved in plant defense?

A2: Research indicates that Phytoprostane A1 can modulate the regulation of WRKY33 in Arabidopsis thaliana when challenged with Botrytis cinerea [2]. This suggests that Phytoprostane A1 might indirectly influence the expression of various defense-related genes downstream of WRKY33, contributing to the plant's defense response.

Q3: Are there other compounds similar to Phytoprostane A1 that have been studied in the context of plant defense against Botrytis cinerea?

A3: Yes, the research also highlights 12-oxo-phytodienoic acid, another cyclopentenone compound like Phytoprostane A1, as a potential modulator of WRKY33 regulation during Botrytis cinerea infection [2]. This suggests a potential broader role of cyclopentenones in plant defense signaling.

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